molecular formula C12H22N2OS B2982623 N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034591-03-0

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2982623
CAS No.: 2034591-03-0
M. Wt: 242.38
InChI Key: FMZAUAZJZOZGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C12H22N2OS and its molecular weight is 242.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery of Clinical Candidates

Research focusing on derivatives structurally related to "N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide" has led to the discovery of clinical candidates for the treatment of diseases involving overexpression of certain enzymes. For instance, Shibuya et al. (2018) discussed the development of an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, highlighting the compound's potential in treating diseases associated with ACAT-1 overexpression (Shibuya et al., 2018).

Gauche Effect in Molecular Design

Bernet, Piantini, and Vasella (1990) explored the gauche effect of acetamido and acetoxy groups in piperidines and tetrahydropyrans, providing insights into molecular conformation and its influence on chemical properties and reactivity. This research contributes to understanding how slight modifications in molecular structure can significantly impact the biological activity and chemical behavior of compounds, including those similar to "this compound" (Bernet, Piantini, & Vasella, 1990).

Antimicrobial Nano-Materials

The synthesis and biological evaluation of nano-materials for antimicrobial applications have been explored, where derivatives similar to "this compound" showed effectiveness against pathogenic bacteria and Candida species. Mokhtari and Pourabdollah (2013) highlighted the impact of structural elements like the piperidine group on antimicrobial activity, demonstrating the compound's potential in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).

Synthesis Techniques and Scalability

The scalability of synthesis processes for related compounds has been addressed, showing advancements in chemical synthesis that allow for more efficient production of complex molecules. Guillaume et al. (2003) detailed a practical process for synthesizing a compound related to "this compound", highlighting improvements in yield and process efficiency that are crucial for pharmaceutical development (Guillaume et al., 2003).

Antibacterial and Anticancer Potential

The exploration of N-substituted acetamide derivatives for their antibacterial and anticancer activities has been a significant area of research. Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and oxadiazole heterocyclic cores to evaluate their antibacterial potentials, demonstrating the therapeutic potential of structurally related compounds (Iqbal et al., 2017).

Properties

IUPAC Name

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2OS/c1-10(15)13-8-11-2-5-14(6-3-11)12-4-7-16-9-12/h11-12H,2-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZAUAZJZOZGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCN(CC1)C2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.